Cas no 2434596-07-1 (1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-)

1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- structure
2434596-07-1 structure
Product Name:1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
CAS No:2434596-07-1
MF:C18H24N2O5
MW:348.393565177917
CID:5155442
Update Time:2025-07-10

1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
    • Inchi: 1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-13(10-14(20)16(22)24-4)19-15(21)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3,(H,19,21)/t13?,14-/m0/s1
    • InChI Key: KRYGQCZORPTRQW-KZUDCZAMSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(NC(=O)C2=CC=CC=C2)C[C@H]1C(OC)=O

1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
CS-17092-0.5G
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate
2434596-07-1 >97%
0.5g
£1336.00 2025-02-08

Additional information on 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-

Recent Advances in the Study of 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- (CAS: 2434596-07-1)

The compound 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- (CAS: 2434596-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral pyrrolidine derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have focused on its stereoselective synthesis, structural modifications, and biological evaluations, shedding light on its unique pharmacological properties.

One of the most notable advancements in the study of this compound is its application in the design of novel cysteine protease inhibitors. Researchers have demonstrated that the (2S)-configuration of the pyrrolidine ring is critical for achieving high binding affinity and selectivity toward target enzymes. The tert-butyl and methyl ester groups at the 1- and 2-positions, respectively, contribute to the compound's stability and bioavailability, making it a valuable scaffold for drug development. Recent in vitro studies have shown that derivatives of this compound exhibit potent inhibitory activity against cathepsins, a family of proteases implicated in various diseases, including cancer and inflammatory disorders.

In addition to its role as a protease inhibitor scaffold, 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- has also been investigated for its potential in targeted drug delivery systems. The benzoylamino moiety at the 4-position provides a versatile handle for conjugation with other functional groups, enabling the development of prodrugs and antibody-drug conjugates (ADCs). Recent work has highlighted the compound's ability to enhance the solubility and pharmacokinetic profiles of hydrophobic drugs, thereby improving their therapeutic efficacy.

Structural elucidation and computational modeling have played a pivotal role in understanding the interactions of this compound with biological targets. Density functional theory (DFT) calculations and molecular docking studies have revealed that the compound's conformational flexibility and hydrogen-bonding capabilities are key factors in its binding to enzyme active sites. These insights have guided the rational design of next-generation derivatives with improved potency and reduced off-target effects.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of this compound. Recent efforts have focused on streamlining its synthetic route, with particular emphasis on green chemistry principles and catalytic asymmetric methods. Advances in continuous flow chemistry and biocatalysis have shown potential for achieving higher yields and enantiomeric purity, which are critical for industrial applications.

In conclusion, 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)- (CAS: 2434596-07-1) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and development. Ongoing research aims to further explore its therapeutic potential, optimize its synthetic accessibility, and translate these findings into clinically viable candidates. The compound's unique structural features and biological activities position it as a valuable tool for addressing unmet medical needs in various disease areas.

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